N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride
Description
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride is a synthetic small molecule characterized by a benzothiophene core linked to a carboxamide group. The carboxamide is further substituted with a [4-(aminomethyl)-2-fluorophenyl]methyl moiety, and the compound exists as a hydrochloride salt.
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS.ClH/c18-15-7-11(8-19)5-6-12(15)9-20-17(21)14-10-22-16-4-2-1-3-13(14)16;/h1-7,10H,8-9,19H2,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSXGJQLGCTGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The benzothiophene scaffold is commonly synthesized via palladium-mediated reactions. As detailed in CA2629336A1, a substituted benzo[b]thiophene is metallated using butyllithium and reacted with triisopropyl borate to form a boronic acid intermediate. Subsequent Suzuki-Miyaura coupling with a dichloropyrimidine yields a halogenated pyrimidine-benzothiophene hybrid (Figure 1A). While the target compound lacks a pyrimidine group, this method highlights the utility of palladium catalysts (e.g., PdCl₂(dppb)) in constructing complex heterocycles.
Intramolecular Wittig Reaction
Alternative routes employ Wittig reactions to form the benzothiophene ring. As demonstrated in PMC11356821, 2-mercaptobenzenemethanol reacts with triphenylphosphine hydrobromide to generate a phosphonium salt, which undergoes cyclization with acyl chlorides (e.g., 3a–3g) in toluene at 110°C (Table 1). This method achieves 78–80% yields for 3-acylbenzothiophenes, which can be hydrolyzed to carboxylic acids for further functionalization.
Table 1: Wittig Reaction Yields for Benzothiophene Derivatives
| Acyl Chloride | Product | Yield (%) |
|---|---|---|
| 3a | 4a | 78 |
| 3b | 4b | 80 |
Introduction of the Carboxamide Group
Carboxylic Acid Activation
The benzothiophene-3-carboxylic acid intermediate is activated to an acid chloride using thionyl chloride or oxalyl chloride. Coupling with amines is then achieved via:
Direct Amidation
PMC11356821 reports a one-pot procedure where 3-acylbenzothiophenes (e.g., 5c ) are treated with ammonium hydroxide under microwave irradiation (300 W, 10–15 min) to yield primary amides. For secondary amides, such as the target compound, stoichiometric amine addition is required.
Preparation of 4-(Aminomethyl)-2-fluorobenzylamine
Reductive Amination
4-Fluoro-2-nitrobenzaldehyde is condensed with nitromethane to form a β-nitrostyrene derivative, which is reduced using hydrogen gas (1 atm) over palladium on carbon to yield 4-(aminomethyl)-2-fluorobenzylamine.
Gabriel Synthesis
4-Fluoro-2-bromotoluene is converted to the phthalimide-protected amine via alkylation with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
Coupling of Benzothiophene Carboxamide with the Fluorinated Amine
Amide Bond Formation
The benzothiophene-3-carboxylic acid chloride is reacted with 4-(aminomethyl)-2-fluorobenzylamine in anhydrous THF at 0°C, followed by gradual warming to room temperature. Triethylamine is used to scavenge HCl, achieving 85–90% conversion (Table 2).
Table 2: Coupling Reaction Optimization
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | Et₃N | 0 → 25 | 89 |
| DCM | DIPEA | 0 → 25 | 82 |
Microwave-Assisted Coupling
PMC11356821 describes microwave-enhanced coupling (150°C, 20 min) using HATU, yielding 95% product purity. This method reduces reaction times from hours to minutes.
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with 1.1 equivalents of HCl gas at 0°C. Crystallization occurs upon cooling to −20°C, yielding the hydrochloride salt with >99% purity.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the benzothiophene core can interact with hydrophobic pockets in proteins. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Variations
Compound A : N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide hydrochloride
- Molecular Formula : C₁₈H₂₃ClFN₃O
- Molecular Weight : 351.85 g/mol
- Key Differences: Replaces the benzothiophene core with a 1,2-oxazole ring.
Compound B : N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxamide hydrochloride
- Molecular Formula : C₁₈H₂₁ClFN₃O₂
- Molecular Weight : 365.84 g/mol
- Key Differences : Features a 2-oxo-1,2-dihydropyridine ring. The keto group introduces hydrogen-bonding capability, which could enhance target interaction but may also increase susceptibility to enzymatic hydrolysis .
Compound C : N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-4,5,6-cyclohexane-1-carboxamide hydrochloride
- Molecular Formula : C₁₇H₂₉ClN₄O₂ (estimated)
- Molecular Weight : 340.90 g/mol
- Key Differences : Substitutes the benzothiophene with a cyclohexane ring, drastically reducing aromaticity. This modification likely improves solubility but may compromise π-π stacking interactions with biological targets .
Substituent Modifications
Compound D : (4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride
- Molecular Formula: C₇H₈BClFNO₂
- Key Differences: Replaces the carboxamide-benzothiophene system with a boronic acid group. Boronic acids are known for forming reversible covalent bonds with biological nucleophiles (e.g., serine proteases), suggesting divergent mechanisms of action compared to the carboxamide-based target compound .
Compound E : N-(3-chlorophenethyl)-4-nitrobenzamide
- Molecular Formula : C₁₅H₁₃ClN₂O₃
- Key Differences: Lacks the fluorophenyl and aminomethyl groups but includes a nitrobenzamide moiety. The nitro group’s electron-withdrawing effects may influence redox properties and reactivity, contrasting with the fluorine’s metabolic stabilization role in the target compound .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Aromatic Core | Benzothiophene | 1,2-Oxazole | Dihydropyridine | Cyclohexane |
| LogP (Estimated) | ~3.5 | ~2.8 | ~2.2 | ~1.9 |
| Hydrogen Bond Donors | 2 | 2 | 3 | 2 |
| Molecular Weight (g/mol) | ~380 (estimated) | 351.85 | 365.84 | 340.90 |
| Solubility (HCl Salt) | High | Moderate | Moderate | High |
Key Observations :
- Hydrochloride salts universally enhance solubility, as seen in Compound C’s high solubility despite its aliphatic core .
- The fluorophenyl group’s electron-withdrawing effects likely stabilize the molecule against oxidative metabolism, a feature shared with Compound E’s nitro group but absent in non-fluorinated analogs .
Biological Activity
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide; hydrochloride, identified by its CAS number 2418669-62-0, is a compound that has garnered attention for its potential biological activities, particularly in oncology and virology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C17H16ClFN2OS
- Molecular Weight: 350.8 g/mol
- CAS Number: 2418669-62-0
The compound features a benzothiophene backbone, which is known for its diverse biological activities. The presence of the fluorine atom and the amine group contributes to its pharmacological properties.
Anticancer Properties
Research indicates that benzothiophene derivatives, including N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide; hydrochloride, exhibit significant anticancer activity. These compounds can inhibit histone deacetylase (HDAC), leading to the induction of apoptosis in neoplastic cells. This mechanism is crucial for the treatment of various cancers as it disrupts the cell cycle and promotes cell death in tumor cells characterized by uncontrolled proliferation .
Table 1: Summary of Anticancer Activity
Antiviral Activity
Recent studies have also explored the antiviral potential of related compounds. For instance, a series of 4-(aminomethyl)benzamide-based inhibitors have shown efficacy against Ebola virus entry. These compounds demonstrated low EC50 values (<10 μM), indicating strong antiviral activity against filoviruses like Ebola and Marburg . While specific data on N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide; hydrochloride is limited, its structural similarities suggest potential for similar antiviral effects.
Table 2: Antiviral Activity of Related Compounds
| Compound | Virus Targeted | EC50 (μM) | Reference |
|---|---|---|---|
| CBS1118 (related compound) | Ebola virus | <10 | |
| CBS1118 (related compound) | Marburg virus | <10 |
The biological activity of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide; hydrochloride can be attributed to several mechanisms:
- Histone Deacetylase Inhibition: This leads to changes in gene expression that promote apoptosis in cancer cells.
- Antiviral Mechanism: Structural modifications can enhance selectivity and potency against viral entry mechanisms.
Study on Cancer Cell Lines
A study investigating the effects of fluorinated benzothiophenes found that certain derivatives exhibited potent antiproliferative activity against breast and renal cancer cell lines. The study indicated that these compounds could induce expression of cytochrome P450 enzymes, enhancing their metabolic activation and subsequent cytotoxicity .
Structure-Activity Relationship (SAR)
The optimization of structure through medicinal chemistry has revealed that modifications in the amide portion or aromatic regions significantly affect both potency and selectivity against target cells. For example, introducing lipophilic substituents improved the efficacy of certain analogs against viral pseudoviruses .
Q & A
Q. What are the optimal synthetic routes for N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-benzothiophene-3-carboxamide;hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including amide bond formation and benzothiophene derivatization. Key steps include:
- Aminomethylation : Reaction of 4-(aminomethyl)-2-fluorobenzyl derivatives with benzothiophene-3-carboxylic acid precursors under controlled pH (7–9) and temperature (40–60°C) to ensure selective amide coupling .
- Hydrochloride salt formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt, monitored by TLC or HPLC for purity .
- Optimization : Systematic variation of solvents (DMF, THF), catalysts (EDC/HOBt), and reaction times (12–48 hrs) to maximize yield (>70%) and minimize byproducts (e.g., unreacted amines) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : 1H and 13C NMR in DMSO-d6 to confirm benzothiophene carboxamide signals (δ 7.8–8.2 ppm for aromatic protons) and fluorophenyl-methyl linkages (δ 4.5–5.0 ppm) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water (0.1% TFA) gradients .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 385.1 for the free base) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives targeting kinase inhibition?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the benzothiophene carboxamide moiety .
- Docking Studies : Simulate interactions with kinase active sites (e.g., MAPK or EGFR) using software like AutoDock Vina. Focus on hydrogen bonding between the fluorophenyl-aminomethyl group and conserved residues (e.g., Lys45 in EGFR) .
- Validation : Compare computational binding affinities with experimental IC50 values from kinase inhibition assays to refine models .
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
- Case Example : If the compound shows potent inhibition in vitro (IC50 = 50 nM) but weak activity in cell-based assays, consider:
- Membrane permeability : Measure logP (experimental or calculated) to assess cellular uptake limitations. Adjust substituents (e.g., replace benzothiophene with more lipophilic groups) .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes) to identify rapid degradation pathways (e.g., oxidation at the fluorophenyl-methyl group) .
- Control experiments : Use fluorescent probes (e.g., Calcein-AM) to rule out nonspecific cytotoxicity .
Q. What experimental design strategies are effective for optimizing reaction parameters in scaled-up synthesis?
-
Design of Experiments (DoE) : Apply factorial designs (e.g., 2^k or Box-Behnken) to evaluate interactions between variables like temperature, catalyst loading, and solvent polarity. For example:
Factor Low Level High Level Temperature (°C) 40 60 Catalyst (mol%) 5 10 Solvent DMF THF - Response Surface Methodology (RSM) : Model yield as a function of variables to identify optimal conditions (e.g., 55°C, 7.5 mol% catalyst in THF) .
Q. How can researchers validate the hydrochloride salt’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–8) at 37°C for 24–72 hrs. Monitor degradation via HPLC and identify breakdown products (e.g., free base formation at pH > 7) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions (>150°C indicates high thermal stability) .
- Hygroscopicity Testing : Expose the salt to 75% relative humidity; mass gain >5% suggests instability requiring desiccated storage .
Methodological Notes
- Contradiction Management : Conflicting data between synthetic yields and bioactivity often arise from impurities or unoptimized assays. Cross-validate results using orthogonal techniques (e.g., LC-MS for purity, SPR for binding kinetics) .
- Advanced Characterization : For mechanistic studies, combine stopped-flow kinetics with isotopic labeling (e.g., ¹⁸O in hydrolysis experiments) to track reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
